

Spectroscopic Profile of 3(Trifluoromethyl)quinolin-4-amine: A Technical Overview

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Compound of Interest		
Compound Name:	3-(Trifluoromethyl)quinolin-4- amine	
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This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of **3-(Trifluoromethyl)quinolin-4-amine**. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. Due to the absence of published experimental data for this specific compound in available scientific literature, this guide presents predicted spectroscopic data based on the analysis of analogous compounds and general principles of spectroscopy.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **3-(Trifluoromethyl)quinolin-4-amine**. These predictions are based on the known spectral properties of the quinoline core, the trifluoromethyl group, and the amine functionality.

Table 1: Predicted ¹H NMR Spectral Data



Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~8.5 - 8.7	S	1H	H2
~8.0 - 8.2	d	1H	H5
~7.6 - 7.8	d	1H	Н8
~7.4 - 7.6	t	1H	H7
~7.2 - 7.4	t	1H	H6
~5.0 - 6.0	br s	2H	NH2

Note: The exact chemical shifts are influenced by the solvent used. The amino protons (NH_2) are expected to be broad and may exchange with D_2O .

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ , ppm)	Assignment
~150 - 155	C4
~148 - 150	C8a
~145 - 147	C2 (q, JCF ≈ 35-40 Hz)
~130 - 132	C7
~128 - 130	C5
~125 - 127	C6
~122 - 124 (q, JCF ≈ 275-280 Hz)	CF₃
~120 - 122	C4a
~118 - 120	C8
~115 - 117 (q, JCF ≈ 5-7 Hz)	C3

Note: The carbon attached to the CF_3 group and the CF_3 carbon itself will appear as quartets due to C-F coupling.



Table 3: Predicted ¹⁹F NMR Spectral Data

Chemical Shift (δ, ppm)	- Multiplicity	Assignment
~ -60 to -65	S	CF₃

Note: The chemical shift is relative to a standard such as CFCl₃. A singlet is expected as there are no neighboring fluorine or hydrogen atoms to cause splitting.

Table 4: Predicted Infrared (IR) Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450 - 3300	Medium, Sharp (doublet)	N-H stretch (asymmetric & symmetric)
3100 - 3000	Medium to Weak	Aromatic C-H stretch
1620 - 1580	Strong	N-H bend (scissoring)
1600, 1500, 1450	Medium to Strong	Aromatic C=C stretch
1350 - 1100	Strong	C-F stretch
1300 - 1200	Medium	Aromatic C-N stretch

Note: The presence of a primary amine is characterized by a doublet in the N-H stretching region. The strong C-F stretching bands are a key feature for trifluoromethylated compounds.

Table 5: Predicted Mass Spectrometry (MS) Data

m/z	Interpretation
212	[M] ⁺ (Molecular Ion)
193	[M - F] ⁺
185	[M - HCN]+
143	[M - CF ₃] ⁺

Note: The exact fragmentation pattern will depend on the ionization method used (e.g., EI, ESI). The molecular ion peak is expected at m/z 212. A prominent fragment would likely be the



loss of the trifluoromethyl radical.

General Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for aromatic amines and trifluoromethylated compounds.

NMR Spectroscopy

A sample of **3-(Trifluoromethyl)quinolin-4-amine** (5-10 mg) would be dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆; 0.5-0.7 mL) in a 5 mm NMR tube.

- ¹H NMR: Spectra would be acquired on a 300 or 500 MHz spectrometer. Data acquisition parameters would include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
- ¹³C NMR: Spectra would be acquired on the same instrument, typically at 75 or 125 MHz. A wider spectral width (0-200 ppm) and a larger number of scans would be required due to the lower natural abundance of ¹³C. Proton decoupling would be used to simplify the spectrum.
- ¹⁹F NMR: Spectra would be acquired on a spectrometer equipped with a fluorine probe, typically at a frequency of 282 or 470 MHz. A spectral width appropriate for trifluoromethyl groups (e.g., -50 to -80 ppm) would be used.[1]

Infrared (IR) Spectroscopy

The IR spectrum would be recorded on a Fourier Transform Infrared (FT-IR) spectrometer. The sample could be prepared as a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, the spectrum could be obtained by depositing a thin film of the compound from a volatile solvent onto a salt plate (e.g., NaCl or KBr). The spectrum would be recorded over the range of 4000-400 cm⁻¹.[2]

Mass Spectrometry

Mass spectra would be obtained using a mass spectrometer with an appropriate ionization source.



- Electron Ionization (EI): For EI-MS, a small amount of the sample would be introduced into the instrument, often via a direct insertion probe or after separation by gas chromatography (GC). The sample would be bombarded with electrons (typically 70 eV) to induce ionization and fragmentation.
- Electrospray Ionization (ESI): For ESI-MS, the sample would be dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ESI source. This soft ionization technique is useful for determining the molecular weight with minimal fragmentation. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Visualization of Analytical Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis and characterization of a synthesized chemical compound like **3-(Trifluoromethyl)quinolin-4-amine**.



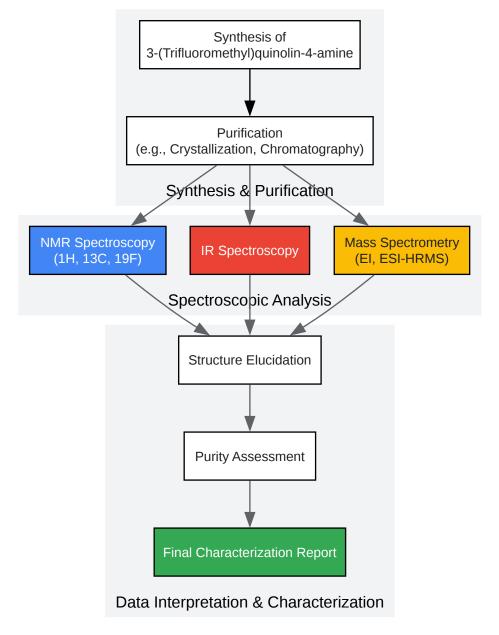


Figure 1: General Workflow for Spectroscopic Analysis

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Caption: General Workflow for Spectroscopic Analysis.

This diagram outlines the typical procedural flow from synthesis and purification to comprehensive spectroscopic analysis and final structural characterization of a target molecule.



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References

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